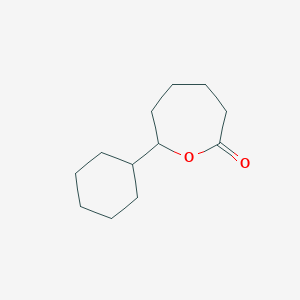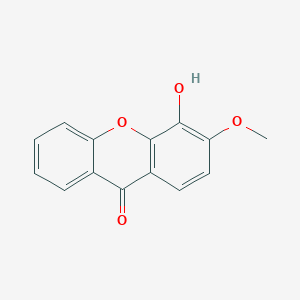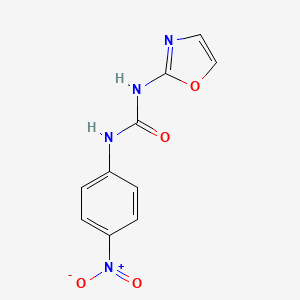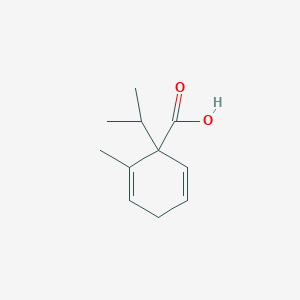
2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a carboxylic acid group, a methyl group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . This reaction yields cyclohexadiene, which can then be further functionalized to introduce the carboxylic acid, methyl, and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the cyclohexadiene ring to single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexadienone derivatives, while reduction can produce cyclohexane derivatives.
科学的研究の応用
2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact pathways depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,5-Cyclohexadiene-1-carboxylic acid, 1-methyl-, methyl ester
- 2-Methyl-2,5-cyclohexadiene-1-carboxylic acid
Uniqueness
2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
31689-42-6 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
2-methyl-1-propan-2-ylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c1-8(2)11(10(12)13)7-5-4-6-9(11)3/h5-8H,4H2,1-3H3,(H,12,13) |
InChIキー |
UAADEJHLOCLLQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC=CC1(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


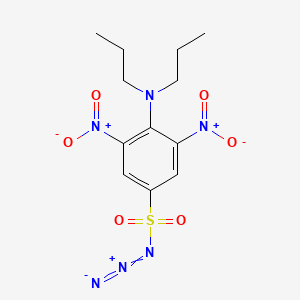
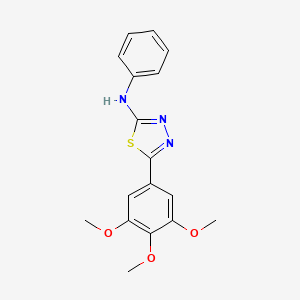
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
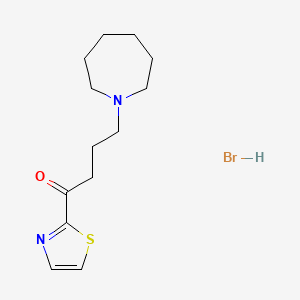


methanol](/img/structure/B14679790.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
